methyl 4,6-difluoropyridine-3-carboxylate
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Description
“Methyl 4,6-difluoropyridine-3-carboxylate” is a chemical compound with the molecular formula C7H5F2NO2 . It is a type of fluoropyridine, which are compounds that have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Synthesis Analysis
The synthesis of fluoropyridines, including “this compound”, can be achieved through various methods. One method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . Another method involves the deamination reaction of 2-hydrazino-3,6-difluropyridine in the presence of NaOH .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C7H5F2NO2 . Unfortunately, the specific details about its molecular structure are not available in the retrieved sources.Safety and Hazards
While the specific safety data sheet for “methyl 4,6-difluoropyridine-3-carboxylate” was not found, it’s important to handle all chemical substances with care. For example, a similar compound, 3-Methylpyridine, is classified as flammable, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .
Future Directions
Fluoropyridines, including “methyl 4,6-difluoropyridine-3-carboxylate”, have been gaining interest due to their potential applications in various fields. They are widely used in the synthesis of pharmaceuticals and agrochemicals due to their favourable chemical and biological properties . The development of new and efficient methods for the preparation of fluoroorganic compounds has been steadily increasing .
Properties
IUPAC Name |
methyl 4,6-difluoropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGYYUMTWCUPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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